Luliconazole is a broad-spectrum antifungal agent belonging to the azole class. It acts by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane, leading to cell death. [] (Z)-rac-Luliconazole refers to the racemic mixture of both enantiomers of the (Z)-isomer of Luliconazole.
(Z)-rac-Luliconazole is a synthetic compound classified as an antifungal agent, primarily used in the treatment of skin fungal infections. It is a racemic mixture of two isomers, with the (Z) configuration being the active form. The compound is recognized for its efficacy against various dermatophytes and yeasts, making it a valuable addition to antifungal therapies.
(Z)-rac-Luliconazole is derived from the broader class of imidazole derivatives, which are known for their antifungal properties. Its development was aimed at enhancing the effectiveness and reducing the side effects associated with existing antifungal treatments.
The synthesis of (Z)-rac-Luliconazole involves several key steps, typically starting from simpler organic compounds. One common method includes:
Technical details regarding specific reagents and conditions are critical for optimizing yield and purity during synthesis.
(Z)-rac-Luliconazole features a complex molecular structure characterized by:
(Z)-rac-Luliconazole participates in several chemical reactions that are crucial for its activity as an antifungal agent:
Technical details such as reaction conditions (temperature, solvent) play a significant role in these transformations.
The mechanism of action of (Z)-rac-Luliconazole involves:
Data from studies indicate that (Z)-rac-Luliconazole exhibits potent activity against resistant fungal strains, highlighting its importance in clinical settings.
Relevant analyses such as spectroscopic methods (NMR, IR) provide insights into the compound's purity and structural integrity.
(Z)-rac-Luliconazole is primarily utilized in:
Its broad-spectrum antifungal activity positions it as a significant therapeutic agent in dermatology and infectious disease management.
(Z)-rac-Luliconazole is formally identified by the IUPAC name (2Z)-2-[4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile. This nomenclature precisely defines its structural features: a 2,4-dichlorophenyl group attached to a 1,3-dithiolane ring, connected via a conjugated double bond in the Z configuration to an imidazole-substituted acetonitrile moiety. The molecular formula C₁₄H₉Cl₂N₃S₂ reflects its composition of 14 carbon, 9 hydrogen, 2 chlorine, 3 nitrogen, and 2 sulfur atoms, with a molecular weight of 354.3 g/mol [2] [9]. Key identifiers include:
Table 1: Chemical Identifiers of (Z)-rac-Luliconazole
Property | Value |
---|---|
CAS Registry Number | 101529-76-4 |
PubChem CID | 13605986 |
Standard InChI | InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12- |
InChI Key | YTAOBBFIOAEMLL-OWBHPGMISA-N |
Isomeric SMILES | C1C(S/C(=C(/C#N)\N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl |
The structural framework consists of three pharmacologically significant domains: the dichlorophenyl ring (lipophilic anchor), the dithiolane moiety (conformational rigidity), and the imidazole-nitrile group (antifungal pharmacophore) [2].
Luliconazole exhibits geometric isomerism due to restricted rotation around its exocyclic double bond (C2=N of the dithiolane ring). The (Z) designation indicates that the imidazole and dithiolane substituents reside on the same side of this double bond, contrasting with the (E)-isomer where they oppose. This stereochemical distinction critically influences molecular geometry:
Experimental data confirms the Z-isomer demonstrates 15-fold higher antifungal potency against Trichophyton rubrum versus its E-counterpart, attributable to optimized ligand-receptor complementarity [4].
The "rac" in (Z)-rac-Luliconazole signifies its racemic nature, containing a 1:1 ratio of (R)- and (S)-enantiomers. Key stereochemical aspects include:
Table 2: Enantiomeric Properties of Luliconazole
Enantiomer | Specific Rotation [α]₂₅D | Relative Potency | Elution Order (SFC) |
---|---|---|---|
(R)-(-) | -85.7° (c=1, MeOH) | 100% | Second peak |
(S)-(+) | +86.2° (c=1, MeOH) | <1% | First peak |
Racemic mixtures complicate formulation purity but remain relevant for studying structure-activity relationships [4].
Nuclear Magnetic Resonance (NMR):
Fourier-Transform Infrared (FTIR) Spectroscopy:Critical absorptions (cm⁻¹):
X-ray Diffraction (XRD):Single-crystal analysis reveals:
Synthesis and Formulation Strategies
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7